N-ethyl-9H-xanthene-9-carboxamide
Description
N-Ethyl-9H-xanthene-9-carboxamide is a derivative of the xanthene scaffold, characterized by a carboxamide group at the 9-position of the xanthene core, with an ethyl substituent on the amide nitrogen. The xanthene framework—a tricyclic structure comprising two benzene rings fused to a central oxygen-containing ring—imparts rigidity and photostability, making it a valuable template for fluorescent probes and bioactive molecules .
Properties
IUPAC Name |
N-ethyl-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-17-16(18)15-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKWLQIXRRYYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation of Xanthene-9-Carboxylic Acid
The carboxyl group at position 9 of xanthene is activated for nucleophilic substitution with ethylamine. Common activating agents include thionyl chloride (SOCl) or carbodiimides (e.g., EDCl/HOBt).
Procedure :
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Activation : Xanthene-9-carboxylic acid is treated with SOCl to form the acyl chloride.
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Coupling : The acyl chloride reacts with ethylamine in anhydrous dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature.
Direct Coupling Using coupling Reagents
Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation without isolating the acyl chloride.
Optimized conditions :
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Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
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Temperature : 25°C
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Reaction Time : 12–24 hours
Analytical Validation
Structural Confirmation
Purity Assessment
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High-Performance Liquid Chromatography (HPLC) : Purity >98% (C18 column, acetonitrile/water gradient).
Reaction Mechanism and Kinetic Analysis
The amidation proceeds via a two-step mechanism:
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Activation : Formation of the acyl chloride or mixed anhydride.
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Nucleophilic Attack : Ethylamine attacks the electrophilic carbonyl carbon, followed by deprotonation to form the amide bond.
Kinetic data :
| Step | Rate Constant (k, s) | Activation Energy (E, kJ/mol) |
|---|---|---|
| Acyl chloride formation | 1.2 × 10 | 45.6 |
| Amide bond formation | 3.8 × 10 | 32.1 |
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction rates compared to nonpolar solvents.
Solvent comparison :
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 88 |
| THF | 7.6 | 82 |
| DCM | 8.9 | 68 |
Chemical Reactions Analysis
Types of Reactions: N-ethyl-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.
Major Products:
Oxidation: Xanthone derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl-substituted xanthene-9-carboxamides.
Scientific Research Applications
Chemistry: N-ethyl-9H-xanthene-9-carboxamide is used as a precursor in the synthesis of various xanthene derivatives, which are valuable in organic synthesis and material science.
Biology: In biological research, this compound is utilized as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties. It is used in imaging and diagnostic applications.
Medicine: The compound and its derivatives have shown potential in medicinal chemistry for the development of anti-inflammatory and anticancer agents. The xanthene scaffold is known for its biological activity, making it a valuable target for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its fluorescent properties make it suitable for applications in optical brighteners and laser dyes.
Mechanism of Action
The mechanism of action of N-ethyl-9H-xanthene-9-carboxamide is primarily related to its interaction with biological molecules. The compound can bind to specific proteins or enzymes, altering their activity. The xanthene core can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the compound’s fluorescent properties enable it to be used as a probe for studying molecular interactions and cellular dynamics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and property differences between N-ethyl-9H-xanthene-9-carboxamide and its analogs:
*Calculated molecular weight based on xanthene core (C13H10O) + carboxamide (CONH-) + ethyl substituent.
Structural and Functional Insights
- Alkyl vs.
- Heterocyclic Modifications : The 1-ethyl-4-piperidinyl group () adds steric bulk and basicity, which could influence receptor interactions or solubility in biological systems.
- Polar Functional Groups : The methoxyethyl substituent () and sulfonyl group () enhance hydrophilicity, critical for aqueous solubility in drug design.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-ethyl-9H-xanthene-9-carboxamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with ethylamine using carbodiimide-based reagents (e.g., DCC or EDC) and catalytic DMAP in anhydrous dichloromethane or DMF. Reaction conditions (temperature: 0–25°C, time: 12–24 hrs) must be tightly controlled to minimize side reactions like over-acylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product in ≥95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms the xanthene core (aromatic protons at δ 6.5–8.5 ppm) and the ethylamide side chain (N–CH₂–CH₃ triplet at δ 1.1–1.3 ppm).
- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ at m/z 308.1412 for C₁₈H₁₇NO₂).
- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N–H) confirm functional groups .
Q. What preliminary biological screening assays are suitable for assessing its bioactivity?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram+/Gram– bacteria).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Fluorescence-Based Binding : Competitive displacement assays using fluorescent probes (e.g., ethidium bromide for DNA intercalation studies) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) or WinGX ( ) refines bond lengths/angles. For this compound, key parameters include:
- Torsion Angles : Amide group orientation relative to the xanthene plane.
- Puckering Analysis : Xanthene ring non-planarity (Cremer-Pople parameters, ).
- Data Interpretation : ORTEP-3 ( ) visualizes thermal ellipsoids to assess disorder .
Q. How do substituent variations (e.g., ethyl vs. dichlorophenyl) impact biological activity?
- Methodology :
- Comparative SAR Studies : Synthesize analogs (e.g., N-dichlorophenyl-xanthene-carboxamide, ) and test bioactivity.
- Computational Modeling : DFT calculations (e.g., Gaussian) to correlate electronic properties (HOMO/LUMO) with antibacterial efficacy.
- Contradiction Resolution : Discrepancies in MIC values between analogs may arise from steric hindrance or lipophilicity differences (logP comparisons via HPLC) .
Q. What strategies address low solubility in aqueous media for in vivo studies?
- Methodology :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation.
- Nanocarrier Systems : Encapsulate in liposomes (DMPC/cholesterol) or polymeric nanoparticles (PLGA) to enhance bioavailability.
- Solubility Screening : Use co-solvents (DMSO/PBS) or cyclodextrin inclusion complexes .
Q. How can conflicting data on DNA-binding affinity be resolved?
- Methodology :
- Multi-Technique Validation : Combine fluorescence quenching, UV-Vis titration, and SPR to quantify binding constants (Kd).
- Competitive Assays : Compare with known intercalators (e.g., doxorubicin) or groove binders (Hoechst 33258).
- Contradiction Analysis : pH-dependent binding (e.g., protonation of amide NH at pH < 6) may explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
